molecular formula C16H16INO B12005207 2-Iodo-N-isopropyl-N-phenylbenzamide CAS No. 618443-94-0

2-Iodo-N-isopropyl-N-phenylbenzamide

Cat. No.: B12005207
CAS No.: 618443-94-0
M. Wt: 365.21 g/mol
InChI Key: VQMJAHVRFXZBKE-UHFFFAOYSA-N
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Description

2-Iodo-N-isopropyl-N-phenylbenzamide is a benzamide derivative of significant interest in advanced organic synthesis, particularly in the field of hypervalent iodine chemistry. This compound serves as a crucial precursor for the preparation of benziodazolone heterocycles, a class of cyclic iodine(III) reagents . These reagents are synthesized through a straightforward reaction with an oxidant such as m -chloroperoxybenzoic acid ( m CPBA) . The resulting benziodazolones are versatile scaffolds that function as efficient oxidants and atom-transfer reagents. In combination with a phosphine such as PPh 3 and a base like pyridine, these reagents enable direct aroylation reactions, facilitating the synthesis of 3-chlorobenzoate esters from alcohols and 3-chlorobenzoic amides from amines . This application is valuable for constructing complex molecular architectures in medicinal chemistry and materials science. The structure of related benziodazolones has been confirmed by X-ray crystallography, underscoring their well-defined chemical properties . This product is intended for research and development purposes by qualified laboratory personnel. Researchers should consult the relevant safety data sheet (SDS) prior to use.

Properties

CAS No.

618443-94-0

Molecular Formula

C16H16INO

Molecular Weight

365.21 g/mol

IUPAC Name

2-iodo-N-phenyl-N-propan-2-ylbenzamide

InChI

InChI=1S/C16H16INO/c1-12(2)18(13-8-4-3-5-9-13)16(19)14-10-6-7-11-15(14)17/h3-12H,1-2H3

InChI Key

VQMJAHVRFXZBKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)C2=CC=CC=C2I

Origin of Product

United States

Preparation Methods

General Procedure and Reaction Optimization

The most widely reported synthesis involves reacting 2-iodobenzoyl chloride with N-isopropyl-N-phenylamine in the presence of a base. Triethylamine (2.2 equiv) in dichloromethane at 0°C for 1 hour affords the target compound in 97% yield after recrystallization. Key steps include:

  • Base selection : Triethylamine outperforms weaker bases (e.g., pyridine) by efficiently scavenging HCl, preventing side reactions.

  • Temperature control : Maintaining 0°C minimizes thermal decomposition of the acyl chloride.

  • Purification : Recrystallization from dichloromethane-hexane (1:3 v/v) yields analytically pure product (mp 136–137°C).

Table 1: Comparative Yields Using Varied Amines and Acyl Chlorides

AmineAcyl ChlorideSolventYield (%)Reference
N-Isopropyl-N-phenyl2-Iodobenzoyl chlorideCH₂Cl₂97
N-Benzyl3-Methyl-2-iodobenzoylCH₂Cl₂94

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism:

  • Deprotonation of the amine by triethylamine generates a stronger nucleophile.

  • Attack on the electrophilic carbonyl carbon forms a tetrahedral intermediate.

  • Elimination of Cl⁻ yields the benzamide product.
    Steric hindrance from the isopropyl and phenyl groups necessitates prolonged reaction times (1–2 hours) compared to less substituted amines.

Nucleophilic Substitution Using 1,3-Diphenylthiourea

Thiourea-Mediated Synthesis

An alternative route employs 1,3-diphenylthiourea as a dual nucleophile and directing group. Reacting 2-iodobenzoyl chloride with 1,3-diphenylthiourea in tetrahydrofuran (THF) under reflux for 4 hours produces the target compound via an imino alcohol-amide tautomerism intermediate.

Critical Parameters :

  • Solvent polarity : THF (ε = 7.6) enhances intermediate stability compared to nonpolar solvents.

  • Stoichiometry : A 2:1 ratio of acyl chloride to thiourea ensures complete conversion.

  • Workup : Sequential washes with NaHCO₃ and water remove unreacted reagents.

Advantages and Limitations

  • Regioselectivity : The thiourea group directs substitution to the para position relative to iodine, minimizing isomer formation.

  • Yield : 82% yield reported, lower than Method 1 due to competing hydrolysis.

Halogenation of Preformed Benzamide Scaffolds

Post-Functionalization Strategy

A less common approach involves iodinating N-isopropyl-N-phenylbenzamide using iodine monochloride (ICl) in acetic acid. While this method allows late-stage diversification, it suffers from poor regioselectivity (∼60% ortho-iodination).

Optimization Insights :

  • Catalyst : FeCl₃ (10 mol%) improves ortho selectivity to 75% by coordinating the amide oxygen.

  • Temperature : Reactions at 50°C for 12 hours balance conversion and side-product formation.

Crystallographic and Spectroscopic Characterization

Solid-State Structure

Single-crystal X-ray diffraction reveals:

  • Hydrogen bonding : N–H···O interactions form dimeric units (d = 2.89 Å).

  • Halogen-π interactions : C–I···π contacts (3.48 Å) stabilize extended networks.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.84 (d, J = 8.0 Hz, 1H), 7.41–7.34 (m, 2H), 4.41–4.21 (m, 1H), 1.29 (d, J = 6.5 Hz, 6H).

  • IR : Peaks at 1657 cm⁻¹ (C=O stretch) and 739 cm⁻¹ (C–I bend).

Industrial-Scale Considerations

Cost Analysis

Method 1 is preferred for large-scale synthesis due to:

  • Low catalyst cost : No transition metals required.

  • Solvent recovery : Dichloromethane can be distilled and reused (85% recovery).

Environmental Impact

  • Waste streams : Method 1 generates 0.3 kg HCl per kg product, necessitating neutralization.

  • Green chemistry metrics : Atom economy = 89%, E-factor = 1.2 (excluding solvent) .

Chemical Reactions Analysis

2-Iodo-N-isopropyl-N-phenylbenzamide can undergo various reactions:

    Substitution Reactions: The iodine atom can be replaced by other functional groups (e.g., amines, alkyl groups) through nucleophilic substitution.

    Reduction Reactions: Reduction of the carbonyl group (amide) can yield the corresponding amine.

    Oxidation Reactions: Oxidation of the benzyl carbon can lead to the formation of benzoic acid derivatives.

Common reagents include iodine, reducing agents (such as lithium aluminum hydride), and oxidizing agents (such as potassium permanganate).

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of compounds related to 2-Iodo-N-isopropyl-N-phenylbenzamide. For instance, derivatives of iodobenzamides have shown significant antiproliferative effects against various human solid tumor cell lines. In vitro tests indicated that compounds with the benzochromene core exhibited activity in the low micromolar range, suggesting their potential as antitumor agents .

Antiparasitic Activity

Research indicates that certain benzamide derivatives demonstrate promising activity against malaria parasites. The structure-activity relationship studies revealed that modifications to the benzamide structure could enhance antiplasmodial activity, making them suitable candidates for further development in malaria treatment .

Synthetic Organic Chemistry Applications

Synthesis of Heterocycles

This compound serves as a valuable precursor in the synthesis of various heterocyclic compounds. It has been utilized effectively in reactions leading to phenanthridinones and other heterocycles through palladium-catalyzed coupling reactions. These reactions have demonstrated high yields and functional group tolerance, making this compound a versatile building block in organic synthesis .

Reaction Type Yield (%) Conditions
Palladium-catalyzed couplingUp to 95%1–5 mol% catalyst at 100 °C
Synthesis of phenanthridinones70-83%Various functional groups tolerated

Material Science Applications

Photophysical Properties

The compound's photophysical properties have been explored for potential applications in materials science. Its ability to participate in photochemical transformations makes it a candidate for developing light-activated materials and sensors. Studies have shown that derivatives can act as electron acceptors in photonic applications, which could lead to advancements in organic electronics .

Case Study 1: Antitumor Activity

A study evaluated the antiproliferative effects of various derivatives of this compound on six human solid tumor cell lines. The findings indicated that certain modifications enhanced the cytotoxicity significantly, with some compounds exhibiting GI50 values as low as 3.9 μM .

Case Study 2: Synthesis of Heterocycles

In another investigation, the synthesis of phenanthridinones from this compound was reported. The reaction conditions were optimized to achieve high yields while maintaining functional group compatibility, showcasing the compound's utility as a synthetic intermediate .

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, enzymes, or receptors, affecting biological processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The following benzamide derivatives share structural or functional similarities with 2-Iodo-N-isopropyl-N-phenylbenzamide:

Compound Name Substituents Key Use/Activity Molecular Weight (g/mol) Key Reference
2-Iodo-N-phenylbenzamide (Benodanil) Iodo (C2), N-phenylamide Fungicide ~323.12
2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide (Mepronil) Methyl (C2), N-(3-isopropoxyphenyl)amide Fungicide ~283.35
2-Methyl-N-phenyl-3-furancarboxamide (Fenfuram) Methyl (C2), furan-carboxamide Fungicide ~215.23
2-Iodo-N-(2-methylphenyl)benzamide Iodo (C2), N-(2-methylphenyl)amide Synthetic intermediate ~337.18

Structural and Functional Analysis

Substituent Effects on Bioactivity: Iodine vs. Methyl Groups: Benodanil (2-iodo-N-phenylbenzamide) and the target compound both feature iodine at C2, which may enhance antifungal activity through halogen bonding with target enzymes. In contrast, methyl-substituted analogs like Mepronil rely on steric effects or hydrophobic interactions . N-Substituent Variation: The N-isopropyl-N-phenyl group in the target compound introduces greater steric hindrance compared to Benodanil’s single N-phenyl group. This could reduce membrane permeability but improve selectivity for specific biological targets .

Physicochemical Properties: Solubility: The iodine atom increases hydrophobicity, likely reducing aqueous solubility compared to non-halogenated analogs like Fenfuram. Molecular Weight: The target compound’s molecular weight (~351.24 g/mol) is higher than Mepronil (~283.35 g/mol) due to iodine and the isopropyl group.

Synthetic Routes :

  • Palladium-catalyzed coupling reactions, as reported for 2-Iodo-N-(2-methylphenyl)benzamide , could be adapted for synthesizing the target compound. Substituted anilines (e.g., N-isopropyl-N-phenylamine) might serve as nucleophiles in Ullmann or Buchwald-Hartwig amidation reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Iodo-N-isopropyl-N-phenylbenzamide, and how can reaction conditions influence yield and purity?

  • Methodological Answer : Multi-step synthesis typically involves iodination of a benzamide precursor, followed by N-isopropyl and N-phenyl group introductions. Key steps include:

  • Controlled coupling reactions using reagents like EDCI/HOBt for amide bond formation.
  • Temperature-sensitive iodination (e.g., using NIS or I₂ with catalytic Lewis acids).
  • Purification via column chromatography or recrystallization.
    Reaction conditions (solvent polarity, temperature, and catalyst choice) critically impact regioselectivity and purity. For example, polar aprotic solvents like DMF enhance iodination efficiency .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., isopropyl CH₃ splits and aryl proton shifts near iodine).
  • HPLC-MS : Validates molecular weight and detects impurities.
  • X-ray Crystallography : Resolves steric effects from the bulky isopropyl and phenyl groups (e.g., torsion angles between benzamide and substituents) .

Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to monitor degradation via HPLC.
  • pH-Dependent Stability : Test solubility and decomposition in buffers (pH 3–10). Iodinated benzamides often degrade in basic conditions due to hydrolysis .

Advanced Research Questions

Q. How can contradictory data on biological activity or synthetic outcomes be systematically resolved?

  • Methodological Answer :

  • Orthogonal Validation : Cross-verify biological assays (e.g., enzyme inhibition vs. cellular viability) and synthetic yields using independent methods (e.g., LC-MS vs. NMR).
  • Surface Reactivity Analysis : Use microspectroscopic imaging (AFM, ToF-SIMS) to detect unintended surface interactions during experiments, which may alter reactivity .

Q. What computational strategies predict the compound’s binding affinity to biological targets, such as kinases or GPCRs?

  • Methodological Answer :

  • Molecular Docking : Utilize software like AutoDock Vina with crystal structures from PDB (e.g., 12J for benzamide analogs).
  • DFT Calculations : Model iodine’s electronic effects on aromatic rings to predict interaction hotspots. PubChem’s quantum-chemical data (e.g., HOMO-LUMO gaps) can guide these studies .

Q. How can regioselectivity challenges in iodination or substitution reactions be addressed during derivatization?

  • Methodological Answer :

  • Directing Group Strategies : Introduce temporary groups (e.g., sulfonyl or methoxy) to steer iodine placement.
  • Microwave-Assisted Synthesis : Enhances kinetic control for selective iodination at the 2-position over competing sites .

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